molecular formula C12H14Fe-6 B1250238 Cyclopenta-1,3-diene;ethylcyclopentane;iron

Cyclopenta-1,3-diene;ethylcyclopentane;iron

Cat. No. B1250238
M. Wt: 214.08 g/mol
InChI Key: WGXMKSBGWZMUCA-UHFFFAOYSA-N
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Description

Ethylferrocene is ferrocene substituted on one of the cyclopentadienyl rings by an ethyl group. It derives from a hydride of a ferrocene.

Scientific Research Applications

Thermochemistry of Cyclopenta-1,3-diene Derivatives

Research has delved into the thermochemistry of derivatives of cyclopenta-1,3-diene, such as 5-ethylcyclopenta-1,3-diene, highlighting their significance in combustion modeling. High-level ab initio quantum chemistry calculations have been used to determine gas-phase thermochemical properties, vital for understanding combustion processes (Catoire et al., 2003).

Applications in Organic Synthesis via Tricarbonyliron Complexes

The tricarbonyliron complexation of 1,3-dienes, including cyclopenta-1,3-diene, has been extensively explored for organic synthesis applications. These complexes serve as versatile materials for synthesizing polyunsaturated natural products and biologically active compounds, demonstrating their broad utility in organic chemistry (Knölker, 1999).

Spiro[4.5]decane System Synthesis

In a notable application, tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron undergoes 1,3-dipolar cycloaddition to yield a spiro[4.5]decane system. This process illustrates the utility of such iron complexes in synthesizing complex molecular structures, enhancing synthetic versatility in chemistry (Ong & Chien, 1996).

Iron-Catalyzed [4+4]-Cycloaddition

Iron-catalyzed cycloaddition of 1,3-dienes leads to the production of cyclooctadiene products with high regioselectivity. This process provides a route to synthesize structurally diverse compounds, highlighting iron's catalytic capabilities in organic reactions (Kennedy et al., 2019).

Cyclocarbonylation of Acyclic 1,3-Dienes

The conversion of tricarbonyl iron complexes of acyclic 1,3-dienes into conjugated cyclopentenones through cyclocarbonylation reveals another facet of these compounds' versatility in chemical synthesis. These reactions lead to the production of significant intermediates for further organic transformations (Franck-Neumann et al., 1992).

Catalytic Iron-Mediated Synthesis of Monoterpenes

Iron-catalyzed cycloisomerization has been utilized in the enantioselective synthesis of iridoid monoterpenes, showcasing the potential of iron catalysts in the stereocontrolled synthesis of bioactive natural products (Takacs & Myoung, 1992).

Cyclopolymerization of Nonconjugated Dienes

Cyclopolymerization of nonconjugated dienes using a hafnium complex demonstrates an innovative approach to creating stereochemically complex polymers, expanding the potential applications of these dienes in polymer science (Edson & Coates, 2009).

Metathesis for Macrocyclic 1,3-Dienes Formation

Enyne metathesis has been employed to form macrocyclic 1,3-dienes, a process crucial for synthesizing large-ring compounds, which are important in pharmaceuticals and materials science (Hansen & Lee, 2003).

properties

Product Name

Cyclopenta-1,3-diene;ethylcyclopentane;iron

Molecular Formula

C12H14Fe-6

Molecular Weight

214.08 g/mol

IUPAC Name

cyclopentane;5-ethylcyclopenta-1,3-diene;iron

InChI

InChI=1S/C7H9.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;/q-1;-5;

InChI Key

WGXMKSBGWZMUCA-UHFFFAOYSA-N

Canonical SMILES

CC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta-1,3-diene;ethylcyclopentane;iron
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Cyclopenta-1,3-diene;ethylcyclopentane;iron
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Cyclopenta-1,3-diene;ethylcyclopentane;iron
Reactant of Route 5
Cyclopenta-1,3-diene;ethylcyclopentane;iron
Reactant of Route 6
Cyclopenta-1,3-diene;ethylcyclopentane;iron

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